2-Methyl-6-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]pyrazine
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Overview
Description
2-Methyl-6-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]pyrazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazine ring substituted with a methyl group and a piperazine ring, which is further substituted with an oxolane-2-carbonyl group. The intricate arrangement of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]pyrazine typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazine ring followed by the introduction of the piperazine and oxolane-2-carbonyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s activity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-Methyl-6-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]pyrazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, particularly in the development of anti-tubercular agents.
Biological Research: It is used in biological assays to investigate its effects on various cellular processes and pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-6-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and docking studies reveal its potential for further development in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazine derivatives, such as:
- N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide
- N-(2-bromo-3-methylphenyl)pyrazine-2-carboxamide
- N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide
Uniqueness
2-Methyl-6-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]pyrazine is unique due to its specific substitution pattern and the presence of both piperazine and oxolane-2-carbonyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
[4-(6-methylpyrazine-2-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-11-9-16-10-12(17-11)14(20)18-4-6-19(7-5-18)15(21)13-3-2-8-22-13/h9-10,13H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEFWPICIBBMNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(=O)N2CCN(CC2)C(=O)C3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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